DISS Attenuates Aβ₁₋₄₂-Induced Paralysis and Extends Lifespan in Transgenic C. elegans: Direct Comparison with Untreated Disease Controls
In a transgenic C. elegans model expressing human Aβ₁₋₄₂ (strain CL4176), DISS treatment produced quantifiable protection against amyloid-induced pathology that is absent in untreated disease controls. At 50 μM, DISS significantly prolonged lifespan (exact survival extension quantified in the study), reduced the paralysis rate, and decreased lipofuscin accumulation—an established marker of cellular aging and oxidative damage [1]. These endpoints are directly comparable to the untreated Aβ₁₋₄₂-expressing control group within the same study, establishing DISS-specific rescue of Aβ-mediated toxicity [1].
| Evidence Dimension | Amyloid-β (Aβ₁₋₄₂)-induced paralysis and lifespan |
|---|---|
| Target Compound Data | DISS (5 μM and 50 μM) significantly prolonged lifespan, increased egg-laying, and reduced paralysis rate |
| Comparator Or Baseline | Untreated Aβ₁₋₄₂ transgenic C. elegans (CL4176) showing accelerated paralysis and shortened lifespan |
| Quantified Difference | Significant prolongation of lifespan (P < 0.05); reduction in paralysis rate; decreased lipofuscin and ROS levels at 50 μM |
| Conditions | Transgenic C. elegans strain CL4176 expressing human Aβ₁₋₄₂; DISS treatment at 5 μM and 50 μM |
Why This Matters
This provides organism-level evidence of Aβ-targeted neuroprotection that distinguishes DISS from general antioxidants lacking direct amyloid-pathology mitigation data.
- [1] Tang XL, et al. 3,6′-disinapoyl sucrose attenuates Aβ₁₋₄₂-induced neurotoxicity in Caenorhabditis elegans by enhancing antioxidation and regulating autophagy. J Cell Mol Med. 2022;26(4):1024-1033. View Source
